Cyanine7 hydrazide (dichloride)
Description
Cyanine7 hydrazide (dichloride) is a near-infrared (NIR) fluorescent cyanine dye widely utilized in biomolecular labeling and imaging due to its high molar absorptivity (~199,000 cm⁻¹), emission in the NIR range (λex = 749 nm, λem = 776 nm), and fluorescence quantum yield of 0.3 . Its structure includes a polymethine chain and hydrazide functional groups, enabling covalent conjugation with carbonyl-containing biomolecules (e.g., glycoproteins, oxidized DNA) . Unlike potassium salt formulations, triethylammonium salts of Cyanine7 hydrazide dichloride offer superior solubility in polar solvents like DMSO, enhancing its utility in biological assays . The compound intercalates into double-stranded DNA, resulting in fluorescence enhancement—a property critical for nucleic acid detection .
Properties
Molecular Formula |
C37H48Cl2N4O |
|---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
[6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H |
InChI Key |
YBDAEKSMRYCHJV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Zincke Salt Condensation Method
The Zincke reaction, a classical route for cyanine dyes, involves condensing a pyridinium salt (Zincke intermediate) with an indolenine derivative. As detailed in patent WO2013114115A1, this method proceeds via two steps:
- Formation of the Zincke Intermediate : Reacting 1-(2-sulfoethyl)-2,3,3-trimethylindoleninium with pyridine derivatives yields a reactive pyridinium salt.
- Nucleophilic Attack by Hydrazine : The Zincke intermediate reacts with hydrazine hydrate under reflux in anhydrous ethanol, forming the hydrazide moiety (Table 1).
Table 1: Reaction Conditions for Zincke Salt Method
| Parameter | Value |
|---|---|
| Temperature | 80–90°C (reflux) |
| Solvent | Anhydrous ethanol |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
This method avoids by-product formation by maintaining anhydrous conditions and using stoichiometric hydrazine.
Reductive Alkylation of Hydrazines
EvitaChem’s approach utilizes reductive alkylation, where a pre-synthesized cyanine dye bearing an aldehyde group reacts with hydrazine in the presence of sodium cyanoborohydride. The reaction proceeds via:
- Imine Formation : The aldehyde reacts with hydrazine to form a hydrazone.
- Reduction : Sodium cyanoborohydride reduces the hydrazone to a stable hydrazide (Figure 1).
Figure 1: Reductive Alkylation Mechanism
$$
\text{RCHO} + \text{NH}2\text{NH}2 \rightarrow \text{RCH=NNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHNH}2
$$
This method achieves yields of 70–78% but requires careful pH control (pH 6–7) to prevent over-reduction.
Modern Innovations in Synthesis
Visible Light-Mediated Hydrazidation
A photochemical method reported by EvitaChem employs visible light to mediate the reaction between acylsilanes and hydrazines. Under blue LED irradiation (450 nm), the acylsilane undergoes radical formation, coupling with hydrazine to yield Cyanine7 hydrazide. Key advantages include:
- Solvent-Free Conditions : Eliminates the need for toxic organic solvents.
- Short Reaction Time : Completes in 2–4 hours vs. 12–24 hours for traditional methods.
- Eco-Friendly Profile : No heavy metal catalysts required.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Catalyst |
|---|---|---|---|
| Zincke Salt | 85–92 | 12–24 h | None |
| Reductive Alkylation | 70–78 | 6–8 h | NaBH₃CN |
| Photochemical | 65–72 | 2–4 h | Visible light |
Lewis Base-Promoted Reductive Hydrazination
GlpBio’s protocol uses a Lewis base (e.g., DABCO) to catalyze the reaction between cyanine aldehydes and hydrazine derivatives in tetrahydrofuran (THF). The Lewis base activates the aldehyde, accelerating imine formation and subsequent reduction. This method achieves 80–85% yield but requires strict moisture control.
Mechanistic Insights and Reaction Optimization
Role of Primary Amine Activators
Patent WO2013114115A1 highlights the use of primary amines (e.g., n-butylamine) to generate reactive intermediates in situ, enhancing reaction efficiency. The amine reacts with the Zincke salt, forming a transient species that readily couples with hydrazine, bypassing unstable intermediates.
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF or DMSO improves solubility of intermediates but risks side reactions at elevated temperatures.
- Low-Temperature Reactions : Conducting reactions at 0–5°C minimizes decomposition but extends reaction times.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Dichloride counterions are confirmed via ion-exchange chromatography.
Spectroscopic Validation
- UV-Vis Spectroscopy : $$ \lambda_{\text{max}} $$ at 756 nm (ε = 250,000 cm⁻¹M⁻¹).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 741.63.
- ¹H NMR : Characteristic peaks at δ 8.2 ppm (aromatic protons) and δ 3.5 ppm (hydrazide NH).
Comparative Analysis of Cyanine Dyes
Table 3: Photophysical Properties of Cyanine Hydrazides
| Dye | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| Cyanine3 hydrazide | 555 | 569 | 0.15 |
| Cyanine5 hydrazide | 651 | 670 | 0.27 |
| Cyanine7 hydrazide | 756 | 779 | 0.30 |
Cyanine7 hydrazide’s NIR emission minimizes background interference, making it superior for in vivo imaging.
Challenges and Limitations
- By-Product Formation : Residual aldehydes or over-reduced species may necessitate additional purification steps.
- Cost of Raw Materials : Zincke intermediates and specialized reagents (e.g., acylsilanes) increase production costs.
- Storage Instability : Hydrazide groups are prone to oxidation, requiring storage at -20°C under inert gas.
Chemical Reactions Analysis
Types of Reactions
Cyanine7 hydrazide (dichloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Cyanine7 hydrazide (dichloride), as well as substituted compounds with different functional groups attached to the hydrazide moiety .
Scientific Research Applications
Cyanine7 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Utilized in diagnostic imaging techniques, including fluorescence microscopy and near-infrared imaging, to visualize biological processes and detect diseases.
Industry: Applied in the development of fluorescent dyes for various industrial applications, including the production of light-sensitive materials .
Mechanism of Action
Cyanine7 hydrazide (dichloride) exerts its effects through the intercalation into double-helical DNA, where it binds between the base pairs. This binding enhances the fluorescence of the compound, making it a valuable tool for imaging and detection. The molecular targets include nucleic acids and other biomolecules that interact with the hydrazide group .
Comparison with Similar Compounds
Structural and Spectral Comparisons
Table 1: Key Properties of Cyanine7 Hydrazide (Dichloride) and Analogous Compounds
Key Observations :
- Spectral Range : Cyanine7 hydrazide operates in the NIR window (700–900 nm), reducing background autofluorescence in tissues compared to visible-range dyes like BODIPY FL-X and Fluorescein hydrazide .
- Quantum Yield : While Fluorescein hydrazide has a higher quantum yield (0.95), its shorter wavelengths limit deep-tissue imaging utility .
- Structural Diversity : Pyrrolo[3,2-b]pyrrole hydrazides (e.g., compound 1 in ) share hydrazide functionality but feature a fused heterocyclic core, shifting their vibrational spectra (C=O stretching at 1655–1672 cm⁻¹) and applications toward chelation rather than fluorescence .
Functional and Solubility Comparisons
- Solubility: Cyanine7 hydrazide dichloride’s triethylammonium salt formulation improves solubility in DMSO compared to potassium salts, critical for biological assays . In contrast, acyl hydrazides (e.g., 3-chloro-1-adamantyl quinoline derivatives) exhibit moderate solubility in organic solvents like dichloromethane .
- Bioconjugation : Unlike Fluorescein hydrazide, which targets ROS, Cyanine7 hydrazide’s hydrazide group enables selective labeling of aldehydes and ketones in glycoproteins .
Cytotoxicity and Practical Considerations
- Cytotoxicity: Cyanine7 hydrazide is non-cytotoxic at concentrations ≤10 µM, making it suitable for live-cell imaging . Comparatively, steroidal hydrazides (e.g., compound 6k in ) exhibit cytotoxicity (IC₅₀ = 11.37 µM in MCF-7 cells), limiting their use in therapeutic contexts .
- Stability : Cyanine7 hydrazide demonstrates pH stability, whereas BODIPY FL-X may degrade under prolonged light exposure .
Q & A
Basic: What are the established synthetic routes for Cyanine7 hydrazide (dichloride), and how is its purity validated?
Cyanine7 hydrazide is typically synthesized via coupling reactions involving hydrazide derivatives and dichloride precursors. For example, 2,6-pyridinedicarbonyl dichloride can react with diaminocalix[4]arenes under triethylamine catalysis to form macrocyclic derivatives . Hydrolysis of ester intermediates (e.g., using 1N NaOH) yields carboxylic acid derivatives, which are further functionalized into hydrazides . Purity is validated using HPLC (e.g., retention factor analysis) and ESI-MS for molecular mass confirmation . Elemental analysis (CHNS) and melting point determination are also standard for physical characterization .
Basic: How is Cyanine7 hydrazide utilized in bioimaging, and what methodological precautions are necessary?
Cyanine7 hydrazide is a near-infrared (NIR) fluorophore used to label carbonyl-containing biomolecules (e.g., glycoproteins, oxidized lipids). The hydrazide group reacts selectively with aldehydes/ketones under mild acidic conditions (pH 4–6) . Methodologically, avoid prolonged light exposure to prevent photobleaching. Use freshly prepared PBS buffers (pH 5.5) for conjugation, and purify labeled products via size-exclusion chromatography to remove unreacted dye .
Basic: What spectroscopic techniques are critical for characterizing Cyanine7 hydrazide conjugates?
Key techniques include:
- UV-Vis/NIR spectroscopy : Confirm absorbance peaks at ~750 nm (characteristic of Cy7).
- Fluorescence spectroscopy : Measure emission at ~773 nm to assess quantum yield and environmental sensitivity .
- FT-IR : Verify hydrazide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) post-conjugation .
- NMR (¹H/¹³C) : Detect shifts in aromatic protons (δ 6.5–8.5 ppm) to confirm structural integrity .
Advanced: How can researchers resolve low conjugation efficiency of Cyanine7 hydrazide to target biomolecules?
Low efficiency often stems from steric hindrance or suboptimal pH. To address this:
- Optimize pH : Use a gradient (pH 4.0–6.0) to balance reaction rate and biomolecule stability .
- Include spacers : Introduce PEG or alkyl chains to reduce steric effects .
- Monitor kinetics : Use real-time fluorescence quenching assays to identify optimal reaction duration .
Contradictory data may arise from competing reactions (e.g., hydrolysis of dichloride intermediates); characterize intermediates via TLC or HPLC to identify side products .
Advanced: How does solvent polarity affect the stability of Cyanine7 hydrazide, and how can degradation be mitigated?
Cyanine7 hydrazide is prone to aggregation in aqueous solutions, reducing fluorescence intensity. Stability is enhanced in polar aprotic solvents (e.g., DMSO, DMF) . For aqueous applications:
- Use surfactants : Add 0.1% Tween-20 to prevent aggregation.
- Lyophilize : Store the dye as a lyophilized powder with cryoprotectants (e.g., trehalose) to extend shelf life .
- Avoid oxidizers : Degradation accelerates in the presence of peroxides; use argon-sparged buffers for long-term storage .
Advanced: How can researchers reconcile conflicting spectroscopic data when analyzing Cyanine7 hydrazide-protein conjugates?
Discrepancies between expected and observed absorbance/emission peaks may arise from dye aggregation or protein-induced quenching. To resolve:
- Perform dialysis : Remove unbound dye using 10 kDa MWCO membranes.
- Use denaturing gels : SDS-PAGE with in-gel fluorescence imaging distinguishes conjugated vs. free dye .
- Apply DFT calculations : Model electronic transitions (e.g., B3LYP hybrid functional) to predict spectral shifts caused by microenvironment changes .
Advanced: What strategies enable the use of Cyanine7 hydrazide in multi-component self-assembled systems (e.g., nanogels)?
Cyanine7 hydrazide can participate in dynamic covalent chemistry (e.g., acylhydrazone formation) with aldehydes. For co-assembly:
- Screen aldehyde partners : Use combinatorial libraries to identify compatible reactants (e.g., aromatic vs. aliphatic aldehydes) .
- Control stoichiometry : A 1:1 molar ratio minimizes cross-reactivity.
- Monitor assembly : Differential scanning calorimetry (DSC) and ¹H NMR track phase transitions and bond formation .
Advanced: How do researchers address batch-to-batch variability in Cyanine7 hydrazide synthesis?
Variability often arises from incomplete hydrolysis of ester intermediates or residual solvents. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
